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Compound Name: 4-Amino-2-chloro-3-fluorophenol

Cat. No.: B1290033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a well-

established approach in medicinal chemistry to modulate the biological activity, metabolic

stability, and pharmacokinetic properties of lead compounds. This guide provides a

comparative analysis of the biological activity of derivatives of substituted aminophenols, with a

particular focus on analogs of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability

of public data on the specific 4-Amino-2-chloro-3-fluorophenol scaffold, this guide draws

upon experimental data from structurally related halogenated and fluorinated aminophenol

derivatives to provide insights into their potential as therapeutic agents, particularly in the realm

of oncology.

Kinase Inhibitory Activity of Fluorinated
Aminophenol Derivatives
A notable class of compounds with a fluorinated aminophenol core, specifically N-(4-hydroxy-3-

(trifluoromethyl)phenyl) amides, has demonstrated potent inhibitory activity against key kinases

in oncogenic signaling pathways, such as the RAF/MEK/ERK cascade.[1] The trifluoromethyl

group serves as a bioisostere for the chloro and fluoro substituents in the target scaffold.
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Table 1: In Vitro Biochemical and Cellular Potency of
Fluorinated Aminophenol Analogs as BRAFV600E
Inhibitors[1]

Compound ID R' Group
BRAFV600E IC50
(µM)

p-ERK EC50 (µM)

2 3-t-Bu 0.003 0.04

9 3-Et <0.0004 0.1

10 3-iPr <0.0004 0.05

11 3-OCHF3 0.0004 0.1

12 3-CF3 0.003 0.4

13 4-t-Bu 0.009 0.05

14 4-Et 0.001 0.08

15 4-iPr 0.004 0.09

16 4-OCHF3 0.001 0.1

17 4-CF3 0.004 0.05

18 2-F, 5-CF3 0.001 0.09

Anticancer Activity of Chlorinated Aminophenol
Derivatives
Derivatives of 4-chloro-2-aminophenol have been explored for their anticancer potential. A

series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized

and evaluated for their ability to inhibit the growth of various cancer cell lines.[2][3]

Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-
oxadiazol-2-yl)amino)phenol Analogues[2]
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Compound ID Aryl Substituent Cancer Cell Line
Percent Growth
Inhibition (PGI) at
10 µM

6h
3,4,5-

trimethoxyphenyl

SNB-19 (CNS

Cancer)
65.12

NCI-H460 (Non-Small

Cell Lung Cancer)
55.61

SNB-75 (CNS

Cancer)
54.68

6d
4-hydroxy-3-

methoxyphenyl

MCF7 (Breast

Cancer)
24.79

MDA-MB-468 (Breast

Cancer)
26.01

6f 2-hydroxyphenyl UACC-62 (Melanoma) 21.25

NCI-H522 (Non-Small

Cell Lung Cancer)
20.32

HCT-116 (Colon

Cancer)
20.15

EGFR Inhibitory Activity of 4-Amino-3-chloro
Benzoate Ester Derivatives
New derivatives based on a 4-amino-3-chloro benzoate ester scaffold have been synthesized

and identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key

target in cancer therapy.[4][5]

Table 3: Cytotoxicity and EGFR Kinase Inhibitory
Activity of a Hydrazine-1-carbothioamide Derivative
(N5a)[4][5]
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Compound Cancer Cell Line IC50 (µM)
EGFR Kinase
Inhibition (%) at 10
µM

N5a A549 (Lung) 12.5 78.5

HepG2 (Liver) 25

HCT-116 (Colon) 6.25

Erlotinib (Standard) - - 85.2

Experimental Protocols
General Synthesis of N-(4-hydroxy-3-
(trifluoromethyl)phenyl) Amide Derivatives[1]
A versatile synthetic route to the core scaffold of these kinase inhibitors involves the acylation

of 4-amino-2-(trifluoromethyl)phenol with a carboxylic acid derivative.

Activation of Carboxylic Acid: The carboxylic acid (1.1 equivalents) is dissolved in an

anhydrous aprotic solvent (e.g., DMF or CH2Cl2). A coupling agent (e.g., HATU or HBTU,

1.1 eq) and a non-nucleophilic base (e.g., DIPEA or TEA, 2.0 eq) are added. The mixture is

stirred at room temperature for 15-30 minutes to form the activated ester.

Amide Bond Formation: To the activated carboxylic acid mixture, a solution of 4-amino-2-

(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise. The

reaction mixture is then stirred at room temperature for 12-24 hours.

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.

The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially

with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried

over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by

column chromatography on silica gel.

In Vitro BRAFV600E Kinase Inhibition Assay[1]
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Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of

concentrations.

Reaction Mixture: In a 96-well plate, the recombinant BRAFV600E enzyme, a peptide

substrate, and the diluted test compounds are combined in a kinase assay buffer.

Reaction Initiation: The kinase reaction is initiated by adding ATP and the plate is incubated

at 30°C for a specified time.

Signal Detection: A detection reagent, such as a luciferase-based ATP detection system, is

added to measure the amount of remaining ATP, which is inversely proportional to kinase

activity.

Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated

by plotting the percentage of kinase inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay[6]
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated for 3-4 hours to allow for the formation of formazan

crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to

untreated control cells.

Signaling Pathway Visualizations
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The following diagrams illustrate the signaling pathways targeted by the discussed classes of

halogenated aminophenol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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